Abietate de sodium

Vue d'ensemble

Description

Synthesis Analysis

Abietic acid sodium salt can be synthesized from abietic acid through various methods:

- Fluorinated Ester Synthesis : Abietic acid chloride reacts with sodium salts of different fluorinated alcohols to produce fluorinated alkyl (aryl) abietates (I. Gaidukov & L. Popova, 2008).

- Complex Molecule Synthesis : Starting from abietic acid, complex and diverse small molecules can be synthesized, as shown in the creation of an 84-compound collection from abietic acid (R. J. Rafferty et al., 2014).

Molecular Structure Analysis

The molecular structure of abietic acid, and by extension its sodium salt, is characterized by:

- Gas-phase Chemical Dynamics : Simulation studies reveal the need for enzymatic intervention to produce abietadiene selectively during the formation of abietic acid (M. Siebert et al., 2011).

- Spectral Analysis : The molecular structure of abietic acid has been confirmed by various spectral methods, providing a basis for understanding its sodium salt form (L. HongJun et al., 2009).

Chemical Reactions and Properties

Chemical properties of abietic acid sodium salt are influenced by the reactivity of abietic acid:

- Oxidation Processes : Abietic acid is derived from geranylgeranyl pyrophosphate via abietadiene, involving multiple oxidation steps (C. Funk & R. Croteau, 1994).

- Photo-crosslinkable Polymers : Vinylbenzyl abietate, synthesized from sodium abietate, forms photo-crosslinkable polymers upon UV irradiation (W.-S. Kim et al., 2003).

Physical Properties Analysis

Physical properties of abietic acid sodium salt are notable in:

- Solubility and Thermal Stability : The synthesis of ILs from abietic acid shows strong influence of chemical structure on properties like solubility and thermal stability (T. Klejdysz et al., 2016).

- Crystal Structures : Crystallographic studies, such as those on sodium salts of various acids, shed light on the physical properties of sodium abietate (J.-C. Yang et al., 1997).

Chemical Properties Analysis

Chemical properties include:

- Ionic Interactions : Studies on sodium ion affinities provide insights into the chemical properties of sodium abietate (S. Hoyau et al., 1999).

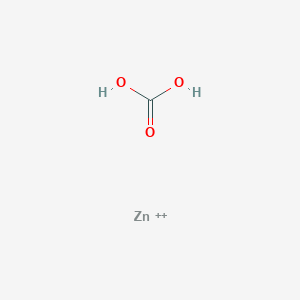

- Non-covalent Interactions : Research on hydrated sodium ion clusters [Na+(H2O)n] reveals the non-covalent interactions significant in understanding the chemical behavior of sodium abietate (P. Wang et al., 2019).

Applications De Recherche Scientifique

Action antimicrobienne

L'abiétate de sodium, également connu sous le nom d'abiétate de sodium, a montré une action antimicrobienne prometteuse . Il s'est avéré efficace contre des souches bactériennes telles que S. aureus, E. coli, L.monocytogenes et S. enterica Typhimurium, ainsi que la levure C. albicans . Le test de diffusion sur disque a montré un fort potentiel d'inhibition contre S. enterica par rapport à la tétracycline antimicrobienne standard . Le test de CIM a montré des résultats prometteurs dans l'inhibition de E. coli, L. monocytogenes et C. albicans .

Synthèse verte

La voie de synthèse de l'abiétate de sodium est peu coûteuse, ne comprenant que deux étapes de réaction à des températures douces sans solvants organiques toxiques . Cela le rend écologique et facile à réaliser à l'échelle industrielle . L'acide abiétique présent dans la résine de Pinus elliotti var. elliotti a été utilisé pour générer un sel de sodium par salification .

Caractérisation et analyse

L'abiétate de sodium (Na-C20H29O2) a été caractérisé par spectrométrie de masse, spectroscopie infrarouge, analyse élémentaire, diffraction des rayons X, microscopie électronique à balayage et spectroscopie à dispersion d'énergie . Cela fournit une compréhension complète de sa structure et de ses propriétés.

Écaillage du sel de sodium

L'abiétate de sodium a été étudié dans le contexte de l'écaillage du sel de sodium . Cela implique la formation d'écailles ou de dépôts sur les surfaces en contact avec l'eau, ce qui peut être un problème important dans divers procédés industriels

Mécanisme D'action

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .

Propriétés

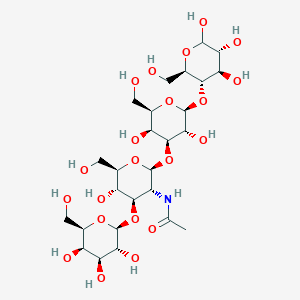

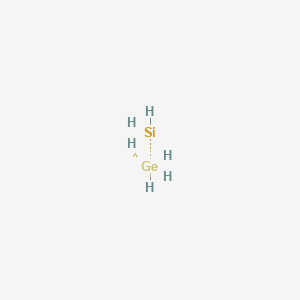

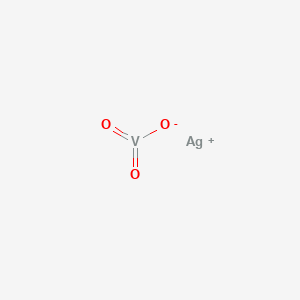

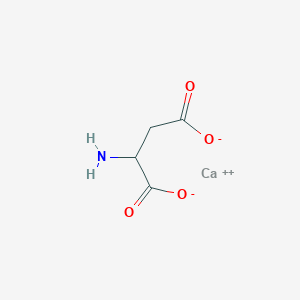

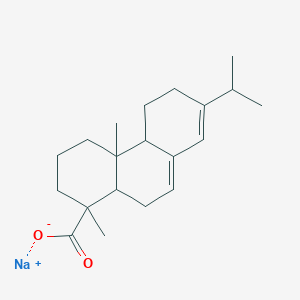

IUPAC Name |

sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAUAYQCALGGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14351-66-7 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt (1:1), (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium abietate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.